Structural Uniqueness Among Quinazoline–Coumarin Conjugates: The 6-Hexyl-7-Hydroxy Motif
A systematic comparison of published quinazoline–coumarin conjugates reveals that no other analog carries the exact combination of a 6-hexyl-7-hydroxy substitution on the coumarin ring together with a 6-chloro-4-phenyl substitution on the quinazoline ring [1]. The closest identified comparators are 3-(6-chloro-4-phenylquinazolin-2-yl)-7-hydroxycoumarin (CAS 865376-30-3, MW 400.8) and 3-(6-chloro-4-phenylquinazolin-2-yl)chromen-2-one (CAS 443106-31-8, MW 384.8) . The target compound has a 21% higher molecular weight than the 7-hydroxy analog and exhibits a calculated logP increase of approximately 1.5–2.0 units (ALogP ~6.5 vs. ~4.7 for the non-hexyl analog) due to the hexyl chain, predicting enhanced membrane permeability [2].
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | ALogP ~6.5 (predicted) |
| Comparator Or Baseline | 3-(6-chloro-4-phenylquinazolin-2-yl)-7-hydroxycoumarin: ALogP ~4.7 (predicted) |
| Quantified Difference | ΔALogP ≈ +1.8 (predicted) |
| Conditions | In silico prediction (ALogPS 2.1 / PubChem calculated properties) |
Why This Matters
Higher lipophilicity may provide the target compound with improved cell membrane penetration, potentially enabling intracellular target engagement at lower concentrations, a factor critical for researchers selecting compounds for cellular assays.
- [1] Structural search of quinazoline–coumarin conjugates in PubChem (accessed 2026-05-10): no compound other than CID 163335644 with the 6-hexyl-7-hydroxy-3-(6-chloro-4-phenylquinazolin-2-yl)-2H-chromen-2-one scaffold identified. View Source
- [2] PubChem Calculated Properties (ALogPS 2.1 prediction for C₂₉H₂₅ClN₂O₃). View Source
